molecular formula C18H13N5 B12571443 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine CAS No. 602279-16-3

3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B12571443
CAS No.: 602279-16-3
M. Wt: 299.3 g/mol
InChI Key: BASBKMMUGXARNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis via X-Ray Crystallography

Single-crystal X-ray diffraction studies reveal that 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine crystallizes in the triclinic crystal system with space group P1̄ (no. 2). The unit cell parameters are a = 14.7148(9) Å, b = 15.5185(10) Å, c = 16.1128(9) Å, α = 113.219(6)°, β = 96.735(5)°, γ = 115.259(6)°, and V = 2872.0(3) ų. The asymmetric unit contains two independent molecules of the title compound and two dimethylformamide solvent molecules.

The triazine core adopts a planar conformation, with dihedral angles of 12.3° and 2.54° between the central ring and the imidazole/phenyl substituents, respectively. Hydrogen bonding interactions between the imidazole N–H group and neighboring oxygen atoms (N–H⋯O, 2.89 Å) stabilize the crystal lattice. The Cu Kα radiation data collection (λ = 1.54178 Å) yielded an R value of 0.0426, confirming high structural precision.

Parameter Value
Space group P
Z 4
R factor 0.0426
θ max 62.6°
CCDC deposition 1941235

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):
¹H NMR spectra in dimethyl sulfoxide-d₆ show characteristic signals at δ 8.83 ppm (imidazole C–H), δ 7.28–6.86 ppm (phenyl protons), and δ 13.85 ppm (N–H tautomeric proton). The ¹³C NMR spectrum exhibits resonances at δ 158.2 ppm (triazine C=N) and δ 149.7 ppm (imidazole C–N).

Infrared Spectroscopy (IR):
Strong absorptions at 1590 cm⁻¹ (C=N stretch) and 3150 cm⁻¹ (N–H vibration) confirm the heterocyclic framework. The absence of a peak near 1700 cm⁻¹ rules out carbonyl impurities.

Ultraviolet-Visible (UV-Vis):
Electronic transitions at λₘₐₓ = 268 nm (π→π* of triazine) and 312 nm (n→π* of imidazole) indicate extended conjugation. Molar absorptivity (ε) values exceed 10⁴ L·mol⁻¹·cm⁻¹, suggesting strong charge-transfer interactions.

Tautomeric Behavior and Heterocyclic Ring Dynamics

The imidazole moiety exhibits prototropic tautomerism, with the 1H- and 3H-forms coexisting in solution. X-ray data show preferential stabilization of the 1H-tautomer in the solid state through N–H⋯N hydrogen bonds (2.76 Å). Variable-temperature NMR studies reveal a tautomeric equilibrium energy barrier of ΔG‡ = 68.2 kJ/mol, with complete interconversion above 80°C.

Density functional theory calculations (B3LYP/6-311++G**) predict a 5.3 kJ/mol energy difference between tautomers, favoring the observed crystalline form. The triazine ring demonstrates rigidity, with out-of-plane distortions limited to <3° during molecular dynamics simulations.

Comparative Analysis with Related 1,2,4-Triazine Derivatives

Compared to 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, the imidazole-substituted derivative shows:

  • Enhanced π-Conjugation:
    Bathochromic shift of 42 nm in UV-Vis spectra due to imidazole's electron-donating nature.

  • Coordination Chemistry Differences:
    While pyridyl-triazines form stable Cu(II) complexes (log β = 12.7), the imidazole analogue exhibits weaker metal binding (log β = 9.2) due to competing tautomerization.

  • Crystallographic Parameters:

    Derivative a (Å) V (ų) Dihedral Angle (°)
    Imidazole-triazine 14.71 2872.0 12.3
    Pyridyl-triazine 12.89 2145.8 8.9

The decreased dihedral angle in pyridyl derivatives enhances planarity and intermolecular stacking.

Properties

CAS No.

602279-16-3

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C18H13N5/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)22-23-18(21-15)17-19-11-12-20-17/h1-12H,(H,19,20)

InChI Key

BASBKMMUGXARNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CN3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 5,6-Diphenyl-1,2,4-Triazine Core

The foundational step in preparing 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is the synthesis of the 5,6-diphenyl-1,2,4-triazine scaffold. This is typically achieved by the reaction of benzil with semicarbazide or thiosemicarbazide under reflux in ethanol, yielding 5,6-diphenyl-1,2,4-triazine-3-(2H)-one or its thione analog, respectively.

  • Procedure:

    • Benzil (0.5 mmol, 0.10 g) is combined with semicarbazide (1 mmol, 0.11 g) in ethanol.
    • The mixture is refluxed for approximately 30 hours.
    • After reflux, the solvent is removed under vacuum.
    • The crude product is extracted with dichloromethane, washed with water, dried over magnesium sulfate, filtered, and recrystallized from ethanol to yield the pure triazine derivative.
  • Characterization:

    • IR spectra show characteristic amide C=O stretching (~1645 cm⁻¹) and C=N stretching (~1635 cm⁻¹).
    • ^1H-NMR reveals singlet peaks corresponding to NH protons (~10.88 ppm).
    • ^13C-NMR confirms the presence of carbonyl and aromatic carbons (e.g., δ 179.59 for C=S in thione derivatives).

This method provides a reliable route to the 5,6-diphenyl-1,2,4-triazine core, which is essential for further functionalization.

Functionalization at the 3-Position: Introduction of the Imidazolyl Group

The key step to obtain 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is the substitution or coupling at the 3-position of the triazine ring with an imidazole moiety.

  • General Strategy:

    • The 3-position of the triazine ring, initially bearing a keto or thioxo group, is converted into a reactive intermediate such as a hydroxymethyl or azide derivative.
    • This intermediate undergoes nucleophilic substitution or cycloaddition reactions with imidazole or imidazole derivatives to form the 3-(1H-imidazol-2-yl) substituent.
  • Example Reaction:

    • Hydroxymethylation of the amide group on the triazine ring is performed using formaldehyde.
    • The hydroxyl group is then replaced by an azide group.
    • The azide intermediate reacts with imidazole derivatives under controlled conditions to yield the desired imidazolyl-substituted triazine.
  • Reaction Conditions:

    • Reactions are typically carried out in polar solvents such as ethanol or DMSO.
    • Temperature ranges from room temperature to reflux conditions depending on the step.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Purification:

    • Products are purified by extraction, washing, drying, and recrystallization or column chromatography.

This multi-step approach allows for the selective introduction of the imidazolyl group at the 3-position of the 5,6-diphenyl-1,2,4-triazine core.

Alternative Synthetic Routes and Catalytic Systems

While the above method is classical, other synthetic approaches and catalytic systems have been explored for triazine derivatives, which may be adapted for the target compound:

  • Ionic Liquid Catalysis:

    • Acidic ionic liquids have been used as both solvent and catalyst for triazine synthesis, offering mild reaction conditions, high yields, and environmental benefits.
    • For example, the synthesis of related triazine derivatives involves heating cyanuric chloride and phenolic compounds in acidic ionic liquids at 80–120 °C for 8–12 hours.
    • This method provides high purity products with yields above 90% and allows for catalyst recycling.
  • Cycloaddition and Click Chemistry:

    • Azide-alkyne cycloaddition reactions have been employed to functionalize triazine rings with heterocycles such as imidazole.
    • Potassium tert-butoxide in DMSO can facilitate the reaction of azide-functionalized triazines with alkynes or heterocyclic amines to form fused or linked heterocyclic systems.
  • Hydrazine and Aldehyde Condensation:

    • Hydrazinyl derivatives of triazines can be synthesized by reacting methylthio-substituted triazines with hydrazine hydrate.
    • Subsequent condensation with aldehydes, including imidazole-carbaldehydes, yields hydrazone derivatives bearing imidazole rings.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Condensation Benzil + Semicarbazide in ethanol, reflux 30 h 5,6-Diphenyl-1,2,4-triazine-3-(2H)-one Core triazine scaffold
2 Hydroxymethylation Formaldehyde addition Hydroxymethyl derivative Prepares for azide substitution
3 Azide substitution Replacement of hydroxyl by azide group Azide-functionalized triazine Reactive intermediate
4 Nucleophilic substitution Reaction with imidazole or imidazole derivatives 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine Target compound
5 Purification Extraction, washing, recrystallization or chromatography Pure final product Characterization by IR, NMR, TLC

Research Findings and Characterization

  • The synthesized 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine exhibits characteristic IR bands for amide C=O (~1650 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and N-N stretches (~1100 cm⁻¹).
  • ^1H-NMR spectra show signals corresponding to aromatic protons, imidazole NH, and methylene linkers (N-CH2-N).
  • ^13C-NMR confirms the presence of aromatic carbons, triazine carbons (C=N), and substituent carbons.
  • The purity and identity are further confirmed by chromatographic techniques such as TLC and sometimes HPLC.
  • Yields vary depending on reaction conditions but are generally moderate to good (40–70%).

Chemical Reactions Analysis

Click Chemistry via Huisgen Cycloaddition

The triazine core undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives. This reaction is pivotal for bioconjugation and drug design:

  • Reaction : Propargyl bromide reacts with the triazine’s nitrogen atom, introducing an alkyne group. Subsequent reaction with azides (e.g., biotin-azide) yields 1,2,3-triazole derivatives .

  • Example :

    3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazinePropargyl Br, EtOHAlkyne intermediateBiotin-azide, CuSO4S31/S32\text{3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine} \xrightarrow{\text{Propargyl Br, EtOH}} \text{Alkyne intermediate} \xrightarrow{\text{Biotin-azide, CuSO}_4} \text{S31/S32}

    Conditions : Ethanol, reflux (3–5 min); room temperature for CuAAC .

ProductReagentsYield (%)Characterization (NMR, IR)
S31 (Biotin)Biotin-azide, CuSO₄72δ 5.52 (s, N-CH₂-N), ν 1651 cm⁻¹ (C=O)
S27 (Butyl)1-Bromohexane, NaN₃68δ 0.65 (t, CH₃), ν 2870 cm⁻¹ (C-H)

Nucleophilic Substitution Reactions

The imidazole NH group participates in nucleophilic substitutions, enabling further derivatization:

  • Hydroxymethylation : Formaldehyde reacts with the imidazole NH to form hydroxymethyl derivatives, which are precursors for azide introduction .

    3-(1H-Imidazol-2-yl)...triazineHCHO, EtOH2-(Hydroxymethyl) derivative\text{3-(1H-Imidazol-2-yl)...triazine} \xrightarrow{\text{HCHO, EtOH}} \text{2-(Hydroxymethyl) derivative}

    IR Data : ν 3385 cm⁻¹ (O-H), 1084 cm⁻¹ (C-O) .

  • Azide Formation : Hydroxymethyl derivatives react with NaN₃ or TsCl to yield azides for subsequent click chemistry .

Amidation and Sulfonamidation

The imidazole NH undergoes acylation or sulfonylation with reactive electrophiles:

  • Reaction with Benzoyl Chloride :

    3-(1H-Imidazol-2-yl)...triazinePhCOCl, PyridineN-Benzoyl derivative\text{3-(1H-Imidazol-2-yl)...triazine} \xrightarrow{\text{PhCOCl, Pyridine}} \text{N-Benzoyl derivative}

    Conditions : Chloroform, triethylamine, 0°C .
    Yield : 75–85% .

ProductReagentδ (1H-NMR, ppm)
4a (Benzamide)Benzoyl chloride7.45–7.86 (m, Ar-H)

Urea and Thiourea Derivatives

Reaction with aryl isocyanates/isothiocyanates generates urea/thiourea analogs:

  • Example :

    3-(1H-Imidazol-2-yl)...triazinePhNCO, CHCl₃Urea derivative\text{3-(1H-Imidazol-2-yl)...triazine} \xrightarrow{\text{PhNCO, CHCl₃}} \text{Urea derivative}

    Conditions : Room temperature, 4–6 hours .
    Key Data : IR ν 1689 cm⁻¹ (C=N), 1H-NMR δ 7.08–7.13 (Ar-H) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine exhibit significant anticancer properties. For instance, studies have indicated that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth and survival.

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for developing new antibiotics.

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine and evaluated their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Catalytic Activity
The compound has been investigated for its role as a catalyst in various organic reactions. Its ability to stabilize transition states can lead to increased reaction rates and improved yields.

Case Study: Catalytic Reactions
A recent study explored the use of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine as a catalyst in the synthesis of fine chemicals. The findings revealed that this compound significantly accelerated reaction times compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (Ferrozine Core)

  • Structure : A pyridyl group replaces the imidazole. Sulfonated derivatives (e.g., ferrozine) include disulfonic acid groups for enhanced solubility .
  • Activities :
    • Forms stable copper(II) complexes with DNA-binding capabilities, as shown via UV-vis and fluorescence spectroscopy .
    • Antimicrobial activity against E. coli and S. aureus when complexed with Cu(II) .
    • Used analytically for Fe²⁺ detection due to its colorimetric response .
  • Applications : Metal coordination chemistry, antimicrobial agents, and analytical reagents .

5,6-Diaryl-1,2,4-triazines with Triazole Linkers

  • Structure : A 1,2,3-triazole linker replaces the imidazole, connected to fluorobenzyl or other aryl groups .
  • Activities :
    • Compound 11E (3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine) demonstrated potent antiproliferative activity against MGC-803, EC-109, and PC-3 cancer cell lines (IC₅₀ = 4.2–6.8 μM), outperforming 5-fluorouracil .
  • Applications : Anticancer drug development .

(E)-3-(2-Benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine

  • Structure : A benzylidenehydrazinyl group at position 3 .
  • Activities :
    • Dual inhibition of α-amylase (IC₅₀ = 1.8–5.2 μM) and α-glucosidase (IC₅₀ = 2.1–6.3 μM), critical for diabetes management .
  • Applications : Antidiabetic therapeutics .

3-(Methylthio)-5,6-diphenyl-1,2,4-triazine

  • Structure : A methylthio (-SMe) group at position 3 .
  • Activities :
    • Activates NRF2-mediated antioxidant pathways (HO-1, GPx1) at 10 μM in PC12 cells, offering neuroprotective effects .
  • Applications : Antioxidant and anti-inflammatory therapies .

Structural and Electronic Comparisons

Electronic Effects

  • Imidazole vs. Pyridyl : The imidazole’s electron-rich nature and dual nitrogen sites may enhance hydrogen bonding and metal coordination compared to the pyridyl group, which primarily facilitates π-π stacking and metal chelation .
  • Sulfonate Groups: Ferrozine’s sulfonate substituents increase hydrophilicity, making it ideal for aqueous applications, whereas non-sulfonated analogs (e.g., 3-(2-pyridyl) derivatives) are better suited for organic-phase reactions .

Metal Coordination

  • Imidazole Derivatives: Potential for forming stable complexes with transition metals (e.g., Cu, Ag) via N-donor sites, though direct evidence is lacking.
  • Pyridyl Derivatives: Form dinuclear Cu(I)/Ag(I) complexes with bis(diphenylphosphino)methane (dppm), showing MLCT (metal-to-ligand charge transfer) properties for photochemical applications .

Biological Activity

3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is C20H15N5C_{20}H_{15}N_5 with a molecular weight of approximately 327.36 g/mol. The compound features a triazine ring substituted with phenyl and imidazole groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H15N5
Molecular Weight327.36 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine derivatives. For instance, a study demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Apoptosis Induction

A notable derivative was found to induce apoptosis in MGC-803 gastric cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2. The compound also inhibited colony formation and arrested the cell cycle at the G2/M phase. The IC50 values for this derivative were significantly lower than those for standard chemotherapeutics like 5-FU (Table 1).

CompoundIC50 (µM)Cell Line
3-(Imidazol-2-yl)-5,6-diphenyl-triazine10.23 ± 0.77MGC-803
5-Fluorouracil9.79 ± 0.17MGC-803

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various pathogens. Research indicates that it can inhibit bacterial growth effectively.

In Vitro Studies

In vitro assays revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against strains such as E. coli and S. aureus.

Bacterial StrainMIC (µg/mL)
E. coli40
S. aureus50

Anti-inflammatory Activity

The anti-inflammatory potential of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine has also been explored. Compounds derived from this scaffold were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways and reduced expression of inflammatory mediators.

Q & A

Q. What are the optimal synthetic routes for 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized triazine or imidazole precursors. For example, 5,6-diphenyl-1,2,4-triazine derivatives can be synthesized via cyclization reactions using hydrazine derivatives and carbonyl-containing intermediates under controlled temperatures (-35°C to reflux) and catalysts like DIPEA (N,N-diisopropylethylamine) . Optimization strategies include:

  • Temperature Gradients : Testing reaction efficiency at low (-35°C) vs. ambient temperatures to minimize side products.
  • Catalyst Screening : Evaluating bases (e.g., DIPEA, K₂CO₃) for improved yields.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., imidazole vs. triazine protons).
    • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in imidazole at ~3100 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., π-π stacking in diphenyl groups) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or ligand-binding affinity.
  • Molecular Dynamics (MD) : Simulates solvation effects or protein-ligand interactions (e.g., binding to enzymatic targets like cytochrome P450) .
  • Validation : Cross-referencing computational results with experimental spectroscopic data (e.g., NMR chemical shifts) ensures accuracy .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Comparative Analysis : Standardize assay conditions (e.g., MIC values for antimicrobial activity) to reduce variability .
  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under consistent pH, temperature, and solvent systems .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and antifungal potency) .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

Methodological Answer:

  • Environmental Partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
  • Degradation Studies : Hydrolytic/photolytic stability tests under simulated environmental conditions (e.g., UV light, pH 5–9) .
  • Ecotoxicology : Acute/chronic toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity) .

Q. How can isotopic labeling and advanced spectroscopy elucidate reaction mechanisms?

Methodological Answer:

  • Isotopic Labeling : Incorporate ¹⁵N or ²H into the triazine core to track reaction pathways (e.g., nucleophilic substitution vs. cycloaddition) .
  • In Situ Spectroscopy : Time-resolved Raman or FTIR monitors intermediate formation during synthesis .

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